Lisinopril hydrate
Overview
Description
Lisinopril hydrate is a medication belonging to the drug class of angiotensin-converting enzyme inhibitors. It is primarily used to treat hypertension (high blood pressure), heart failure, and heart attacks. Additionally, it is used to prevent kidney problems in people with diabetes mellitus. This compound works by inhibiting the renin-angiotensin-aldosterone system, which helps relax blood vessels and improve blood flow .
Preparation Methods
Synthetic Routes and Reaction Conditions
Lisinopril hydrate is synthesized through a series of chemical reactions involving the condensation of specific amino acids. The process typically involves the following steps:
Condensation Reaction: The synthesis begins with the condensation of L-lysine and L-proline derivatives.
Hydrolysis: The intermediate product undergoes hydrolysis to form the desired dipeptide.
Crystallization: The final product is crystallized to obtain lisinopril monohydrate.
Industrial Production Methods
In industrial settings, the production of lisinopril monohydrate involves dissolving the compound in water, followed by the addition of isobutanol to induce crystallization. The crystals are then isolated and dried at a temperature not exceeding 80°C to produce particulate crystalline lisinopril monohydrate .
Chemical Reactions Analysis
Types of Reactions
Lisinopril hydrate undergoes various chemical reactions, including:
Oxidation: Lisinopril can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: The compound can also undergo reduction reactions, although these are less common.
Substitution: Lisinopril can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various reagents can be used depending on the specific substitution reaction desired.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of different oxidized derivatives of lisinopril .
Scientific Research Applications
Lisinopril hydrate has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis and characterization of related compounds and impurities.
Biology: Lisinopril is studied for its effects on various biological systems, including its role in inhibiting the angiotensin-converting enzyme.
Medicine: It is extensively researched for its therapeutic effects in treating hypertension, heart failure, and diabetic nephropathy.
Industry: Lisinopril is used in the pharmaceutical industry for the development of various formulations and drug delivery systems
Mechanism of Action
Lisinopril hydrate works by inhibiting the angiotensin-converting enzyme, which is responsible for converting angiotensin I to angiotensin II. Angiotensin II is a potent vasoconstrictor that increases blood pressure. By inhibiting this enzyme, lisinopril reduces the levels of angiotensin II, leading to vasodilation and decreased blood pressure. This mechanism also reduces aldosterone secretion, which helps in lowering blood pressure and reducing the workload on the heart .
Comparison with Similar Compounds
Lisinopril hydrate is compared with other angiotensin-converting enzyme inhibitors such as enalapril, ramipril, and zofenopril.
Enalapril: Like lisinopril, enalapril is used to treat hypertension and heart failure. enalapril is a prodrug that is converted to its active form, enalaprilat, in the body.
Ramipril: Ramipril is another angiotensin-converting enzyme inhibitor with similar uses. It is also a prodrug that is converted to its active form, ramiprilat.
Zofenopril: Zofenopril is a newer angiotensin-converting enzyme inhibitor with higher lipophilicity and lower water solubility compared to lisinopril .
Lisinopril’s uniqueness lies in its direct activity without the need for conversion to an active form, which can result in more predictable pharmacokinetics and fewer variations in patient response.
Properties
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(1S)-1-carboxy-3-phenylpropyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid;hydrate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O5.H2O/c22-13-5-4-9-16(19(25)24-14-6-10-18(24)21(28)29)23-17(20(26)27)12-11-15-7-2-1-3-8-15;/h1-3,7-8,16-18,23H,4-6,9-14,22H2,(H,26,27)(H,28,29);1H2/t16-,17-,18-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVDEDVBIHTHJQ-UVJOBNTFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CCCCN)NC(CCC2=CC=CC=C2)C(=O)O)C(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CCCCN)N[C@@H](CCC2=CC=CC=C2)C(=O)O)C(=O)O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30860992 | |
Record name | Lisinopril monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
423.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
83915-83-7, 328395-62-6 | |
Record name | Lisinopril dihydrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=83915-83-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Lisinopril monohydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30860992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1-[(2S)-6-amino-2-[[(2S)-1-hydroxy-1-oxo-4-phenylbutan-2-yl]amino]hexanoyl]pyrrolidine-2-carboxylic acid dihydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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